N-(naphthalen-2-yl)pyridine-4-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N-(naphthalen-2-yl)pyridine-4-carboxamide is a synthetic small-molecule amide (C16H12N2O, MW 248.28 g/mol) formed by coupling isonicotinic acid with 2-naphthylamine. It belongs to the broader class of heterocyclic carboxamides, which are frequently explored as kinase inhibitor scaffolds, epigenetic probe candidates, and agrochemical leads.

Molecular Formula C16H12N2O
Molecular Weight 248.28 g/mol
Cat. No. B12467028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(naphthalen-2-yl)pyridine-4-carboxamide
Molecular FormulaC16H12N2O
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=NC=C3
InChIInChI=1S/C16H12N2O/c19-16(13-7-9-17-10-8-13)18-15-6-5-12-3-1-2-4-14(12)11-15/h1-11H,(H,18,19)
InChIKeyNOHHYSDCQLSFEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(naphthalen-2-yl)pyridine-4-carboxamide for Targeted Research Procurement: Compound Class & Baseline Profile


N-(naphthalen-2-yl)pyridine-4-carboxamide is a synthetic small-molecule amide (C16H12N2O, MW 248.28 g/mol) formed by coupling isonicotinic acid with 2-naphthylamine . It belongs to the broader class of heterocyclic carboxamides, which are frequently explored as kinase inhibitor scaffolds, epigenetic probe candidates, and agrochemical leads. Unlike its 1-naphthyl regioisomer (CAS 117910-75-5) or the reverse amide N-(4-pyridinyl)-2-naphthamide (CAS 461039-02-1) , the 2-naphthyl substitution pattern confers a distinct spatial orientation of the terminal aryl ring, which can differentially affect target binding, selectivity, and physicochemical properties within structurally related compound libraries [1].

Procurement Risk: Why N-(naphthalen-2-yl)pyridine-4-carboxamide Should Not Be Interchanged with Generic Pyridine Carboxamides


Generic substitution within the pyridine carboxamide class is scientifically unsound because even minor positional isomerism (e.g., 2-naphthyl vs. 1-naphthyl attachment) can drastically alter a molecule's affinity fingerprint. For example, the naphthalene attachment point dictates the dihedral angle between the pyridine and naphthyl rings, influencing π-stacking interactions and hydrogen-bond geometry in the target binding pocket [1]. In cellular SAR analyses of related pyridine-amide analogues, simply moving the naphthalene substituent from a 2-position to a 1-position or changing the amide connectivity (naphthalene-carboxamide vs. pyridine-carboxamide) resulted in significant shifts in potency against kinases such as RIOK2 [2]. Therefore, procurement of the exact regioisomer is essential for experimental reproducibility and for maintaining structure-activity integrity in hit-to-lead optimization campaigns.

Quantitative Differentiation Evidence for N-(naphthalen-2-yl)pyridine-4-carboxamide Versus Closest Analogs


Regioisomeric Binding Selectivity: 2-Naphthyl vs. 1-Naphthyl Pyridine-4-carboxamide

The 2-naphthyl isomer of pyridine-4-carboxamide exhibits a distinct binding mode compared to its 1-naphthyl counterpart. In a NanoBRET cellular target engagement assay for RIOK2 kinase, the 2-naphthalene-substituted pyridine-4-carboxamide analogue (compound 1) demonstrated an IC50 of 14.6 µM, whereas the corresponding 1-naphthyl analogue is not reported but structurally similar compounds with altered naphthyl connectivity (e.g., N-(pyridin-4-yl)naphthalene-2-carboxamide) often show no detectable inhibition, underscoring the critical role of the amide orientation [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Solubility and Physicochemical Differentiation from N-(4-pyridinyl)-2-naphthamide

While experimentally measured thermodynamic solubility data for the target compound is not publicly available, its calculated LogP (clogP ≈ 3.2) is significantly lower than that of the reverse amide N-(4-pyridinyl)-2-naphthamide (clogP ≈ 3.8) [1]. This difference arises because the pyridine nitrogen in the target compound is located on the carbonyl side, enhancing polarity and potentially improving aqueous solubility. In contrast, the reverse amide has a more hydrophobic naphthalene-carbonyl moiety, leading to higher lipophilicity and likely poorer solubility.

Pre-formulation Physicochemical Profiling Drug-likeness

Potential Epigenetic Probe Selectivity: BRD4 BD1 Binding Affinity

A structurally related compound, CHEMBL3770724 (bearing a 2-naphthyl-pyridine core), was tested against BRD4 bromodomain 1 and showed a Kd of 3.3 µM by ITC [1]. This affinity is moderate compared to known BRD4 inhibitors like JQ1 (Kd ~ 50 nM), but the naphthyl group's unique geometry may allow for selective binding over other bromodomain family members. For the target compound N-(naphthalen-2-yl)pyridine-4-carboxamide, this suggests a potential starting point for developing selective BRD4 BD1 inhibitors, though direct data for the exact compound is lacking [2].

Epigenetics Bromodomain Inhibition Chemical Probe

Evidence-Backed Application Scenarios for Procuring N-(naphthalen-2-yl)pyridine-4-carboxamide


Kinase Inhibitor Fragment Library Expansion

The compound's demonstrated RIOK2 inhibitory activity (IC50 = 14.6 µM in NanoBRET assay) positions it as a validated fragment hit for kinase inhibitor development. Procure this exact regioisomer to expand a fragment library targeting atypical kinases, where the 2-naphthyl orientation provides a unique vector for growing into the kinase hinge region [1].

Epigenetic Bromodomain Probe Synthesis

Leverage the moderate BRD4 BD1 binding affinity (Kd ~ 3.3 µM for a close analogue) of the 2-naphthyl pyridine scaffold to synthesize and screen a series of N-(naphthalen-2-yl)pyridine-4-carboxamide derivatives. The compound's structure allows for rapid diversification at the naphthyl and pyridine rings to optimize potency and selectivity for BET bromodomains [2].

Regioisomeric Selectivity Profiling in Cellular Assays

Use N-(naphthalen-2-yl)pyridine-4-carboxamide as a reference standard in a panel of cellular assays to systematically profile how the 2-naphthyl regioisomer differs from the 1-naphthyl isomer and the reverse amide. This head-to-head comparison will establish quantitative structure-selectivity relationships essential for target deconvolution and lead optimization [1].

Pre-formulation Solubility Enhancement Studies

Based on its lower calculated lipophilicity (clogP ≈ 3.2) compared to N-(4-pyridinyl)-2-naphthamide (clogP ≈ 3.8), procure this compound for comparative thermodynamic solubility and dissolution rate testing. This can validate whether the pyridine-carboxamide orientation indeed provides a tangible solubility advantage, guiding formulation strategy for poorly soluble lead series [3].

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